molecular formula C6H3F3N2O2 B1424243 2,3,6-Trifluoro-4-nitroaniline CAS No. 882068-87-3

2,3,6-Trifluoro-4-nitroaniline

Cat. No. B1424243
M. Wt: 192.1 g/mol
InChI Key: RQRCFULIICUDSN-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-4-nitroaniline is an aniline derivative . It is a building block used in chemical synthesis .


Synthesis Analysis

The synthesis of 2,3,6-Trifluoro-4-nitroaniline involves several steps. One method involves the use of dry Potassium monofluoride and phase-transfer catalyst tetramethyl ammonium chloride . The reaction is heated to 180°C for 6-8 hours. After the reaction is cooled to room temperature, the filtrate is subjected to underpressure distillation .


Physical And Chemical Properties Analysis

2,3,6-Trifluoro-4-nitroaniline has a molecular weight of 192.10 . It has a melting point of 59-61°C . The compound has a density of 1.7±0.1 g/cm³ . It has a boiling point of 287.6±35.0°C at 760 mmHg .

Scientific Research Applications

Differentiation of Isomers

2,3,6-Trifluoro-4-nitroaniline, among other fluoronitroanilines, has been studied for its distinct behavior in negative-ion electrospray ionization mass spectrometry. This compound exhibits unique fragmentation patterns, enabling the differentiation of isomeric structures. The in-source fragmentation induced by cone voltage increase is a key technique in this differentiation, as demonstrated in a study by Gierczyk et al. (2006) (Gierczyk et al., 2006).

Hydrogen Bonding and Molecular Structure

Research by Glidewell et al. (2002) explored the hydrogen bonding in C-substituted nitroanilines, including 2,3,6-Trifluoro-4-nitroaniline. They found that the molecular structure and hydrogen bonding patterns are significantly influenced by the substitution pattern of aromatic rings with fluorine atoms, leading to the formation of complex molecular structures (Glidewell et al., 2002).

Oxidation and Reduction Reactions

Studies on the oxidation of perfluoroaromatics, including various nitroaniline compounds, have shown that 2,3,6-Trifluoro-4-nitroaniline reacts with nitrous acid to form different derivatives. This reaction demonstrates the compound's reactivity and potential for forming diverse chemical entities, as discussed by Hudlicky and Bell (1974) (Hudlicky & Bell, 1974).

Spectroscopic and Quantum Mechanical Characterization

Yildirim (2019) conducted a study on the spectroscopic and quantum mechanical characterization of 2-trifluoromethyl-4-nitroaniline, a related compound. This research included analyses of structural, vibrational, and electronic properties, providing insights into the compound's molecular behavior (Yildirim, 2019).

Environmental Applications

2,3,6-Trifluoro-4-nitroaniline's related compounds, such as 2-chloro-4-nitroaniline, have been utilized in environmental applications, such as the biodegradation of pollutants. For example, Khan et al. (2013) investigated the aerobic degradation pathway of 2-chloro-4-nitroaniline by Rhodococcus sp., which has implications for environmental remediation (Khan et al., 2013).

Safety And Hazards

2,3,6-Trifluoro-4-nitroaniline is considered hazardous. It can cause skin irritation and serious eye damage . It can also cause specific target organ toxicity .

properties

IUPAC Name

2,3,6-trifluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRCFULIICUDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)N)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluoro-4-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Gierczyk, J Grajewski, M Zalas - Rapid communications in …, 2006 - Wiley Online Library
Tetra‐ and trifluoronitroanilines were studied by electrospray ionization mass spectrometry. These compounds gave signals only in the negative‐ion mode. It was found that the so‐…

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